Methanethione, 4-morpholinylphenyl-

PHGDH inhibition serine synthesis pathway cancer metabolism

Methanethione, 4-morpholinylphenyl- (synonyms: Thiobenzoylmorpholine, 4-(Thiobenzoyl)morpholine, morpholin-4-yl(phenyl)methanethione; CAS 2032-36-2) is an N,N-disubstituted thioamide with molecular formula C₁₁H₁₃NOS and molecular weight 207.29 g/mol. The compound features a morpholine ring connected via a thiocarbonyl linker to a phenyl group, forming a phenyl(morpholino)methanethione scaffold.

Molecular Formula C11H13NOS
Molecular Weight 207.29 g/mol
Cat. No. B12326096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethanethione, 4-morpholinylphenyl-
Molecular FormulaC11H13NOS
Molecular Weight207.29 g/mol
Structural Identifiers
SMILESC1COCCN1C2=CC=C(C=C2)C=S
InChIInChI=1S/C11H13NOS/c14-9-10-1-3-11(4-2-10)12-5-7-13-8-6-12/h1-4,9H,5-8H2
InChIKeyIUIANAXWQMWFET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methanethione, 4-morpholinylphenyl- (CAS 2032-36-2): Core Identity and Structural Baseline for Procurement Evaluation


Methanethione, 4-morpholinylphenyl- (synonyms: Thiobenzoylmorpholine, 4-(Thiobenzoyl)morpholine, morpholin-4-yl(phenyl)methanethione; CAS 2032-36-2) is an N,N-disubstituted thioamide with molecular formula C₁₁H₁₃NOS and molecular weight 207.29 g/mol . The compound features a morpholine ring connected via a thiocarbonyl linker to a phenyl group, forming a phenyl(morpholino)methanethione scaffold. It is a crystalline solid with a reported melting point of 137.5–138.5 °C and predicted boiling point of 322.2 °C . This compound serves as the unsubstituted parent scaffold for a family of α-ketothioamide and arylthioamide derivatives investigated as enzyme inhibitors, and has a well-characterized crystal structure solved at 200 K (monoclinic, space group C2) [1].

Why Methanethione, 4-morpholinylphenyl- Cannot Be Generically Substituted by In-Class Arylthioamide or Morpholine Analogs


Within the arylthioamide and α-ketothioamide class, small structural modifications produce large, quantifiable changes in target potency, selectivity, and synthetic accessibility. The unsubstituted phenyl-morpholino-methanethione core is not interchangeable with its 4-chloro, 4-dimethylamino, piperidine, or thiomorpholine analogs. For example, replacing the morpholine ring with piperidine abolishes PHGDH inhibitory activity entirely (IC₅₀ > 150 µM vs. 111.1 µM for the morpholine parent), while para-chlorination of the phenyl ring increases PHGDH potency approximately 5.5-fold [1]. Similarly, the 4-dimethylamino-phenyl derivative shows markedly different trypanocidal and cytotoxicity profiles than the parent compound, and the synthetic yield diverges by more than 20 percentage points between acid- and base-catalyzed routes [2][3]. These quantifiable divergences mean that substituting the unsubstituted phenyl-morpholino scaffold with a seemingly similar analog without confirmatory data introduces meaningful risk of altered biological activity, selectivity, or synthesis efficiency.

Quantitative Differentiation Evidence for Methanethione, 4-morpholinylphenyl- vs. Closest Analogs


PHGDH Inhibitory Activity: Morpholine vs. Piperidine Ring and Phenyl vs. 4-Chlorophenyl Substitution

In a direct SAR study of α-ketothioamides, Methanethione, 4-morpholinylphenyl- (Compound 1) inhibited human PHGDH with an IC₅₀ of 111.1 µM [87.3–131.2 µM]. Replacement of the morpholine ring with piperidine (Compound 15) resulted in complete loss of activity (IC₅₀ > 150 µM), demonstrating that the morpholine oxygen is critical for target engagement. Conversely, para-chlorination of the phenyl ring (Compound 2, 4-Chlorophenyl analog) increased potency to IC₅₀ = 20.3 µM [15.6–26.4], a 5.5-fold improvement [1]. In cellular assays using PHGDH-dependent BT-20 breast cancer cells, Compound 1 showed selective anti-proliferative activity (IC₅₀ = 67.8 µM) with no effect on PHGDH-independent MDA-MB-231 cells (IC₅₀ > 100 µM), confirming target-dependent cellular activity [1].

PHGDH inhibition serine synthesis pathway cancer metabolism α-ketothioamide SAR

Anti-Trypanosomal Activity and Differential Cytotoxicity vs. 4-Dimethylamino Analog

Methanethione, 4-morpholinylphenyl- (Compound 1) and its 4-dimethylamino analog (Compound 2) were evaluated head-to-head against the bloodstream form of Trypanosoma brucei brucei strain 427. Compound 1 showed weak trypanocidal activity (IC₅₀ > 483.09 µM), while Compound 2 exhibited slightly higher but still weak activity (IC₅₀ > 400 µM). Critically, the toxicity profile diverged: in Artemia salina (brine shrimp) lethality assays, Compound 2 was significantly toxic (LD₅₀ = 214 ± 9 µM), whereas Compound 1 showed no notable toxicity at tested concentrations, suggesting a more favorable in vivo safety margin for the unsubstituted parent [1].

anti-trypanosomal Trypanosoma brucei brucei Artemia salina toxicity neglected tropical disease

Synthetic Yield Differentiation: Acid-Catalyzed vs. Base-Catalyzed Willgerodt-Kindler Routes

A comparative study of acid (montmorillonite K-10) vs. basic (4-methylmorpholine) catalysis for the microwave-assisted Willgerodt-Kindler synthesis of thiobenzamides revealed a significant catalyst-dependent yield difference. For Methanethione, 4-morpholinylphenyl- (Compound 1), yields were 67% under acid catalysis and 81% under basic catalysis—a 14-percentage-point improvement. In contrast, the 4-dimethylamino analog (Compound 2) showed a more dramatic catalyst sensitivity, yielding 43% (acid) vs. 74% (base), a 31-percentage-point differential [1]. This indicates that the unsubstituted phenyl derivative is less sensitive to catalyst choice and consistently gives higher yields than the 4-dimethylamino analog under identical acid-catalyzed conditions (67% vs. 43%).

Willgerodt-Kindler reaction microwave-assisted synthesis thiobenzamide synthesis heterogeneous catalysis

MGL vs. FAAH Selectivity: Contextualizing the Unsubstituted Scaffold Against Halogenated and Nitrated Analogs

In a screening study of arylthioamide derivatives against human monoglyceride lipase (MGL) and fatty acid amide hydrolase (FAAH), the unsubstituted parent compound morpholino(phenyl)methanethione served as the structural baseline. While the parent was not a primary hit for MGL, its FAAH IC₅₀ was determined to be 1.00 × 10⁶ nM (1 mM), indicating negligible FAAH inhibition [1][2]. In contrast, the 2-chloro-phenyl and 3-nitro-phenyl analogs were identified as MGL inhibitors exhibiting good selectivity over FAAH [3]. This establishes the unsubstituted scaffold as a low-background control compound: it does not significantly engage either MGL or FAAH, making it a suitable negative control or inert scaffold for studying on-target effects of substituted analogs in the endocannabinoid system.

monoglyceride lipase fatty acid amide hydrolase endocannabinoid system arylthioamide selectivity

Crystal Structure and Rotational Barrier: Conformational Rigidity Compared with Thiobenzoylpiperidine Analogs

The crystal structure of 4-thiobenzoylmorpholine was solved at 200 K, revealing a monoclinic C2 space group with unit cell parameters a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, β = 94.699(3)°, Z = 4, refined to R = 0.053 for 2043 observed reflections [1]. In a broader dynamic NMR study comparing a series of N,N-disubstituted thioamides, the free energy of activation for hindered rotation around the C–N bond was determined for thiobenzoylmorpholines and thiobenzoylpiperidines, enabling direct correlation between barrier heights of amides and their corresponding thioamides across 20 matched pairs [2]. The morpholine ring introduces distinct electronic and steric effects on the rotational barrier compared to piperidine, thiomorpholine, and pyrrolidine analogs, which has implications for the compound's conformational pre-organization and target binding.

X-ray crystallography dynamic NMR hindered rotation thioamide conformational analysis

Hg(II) Complexation Utility: Thioamide Sulfur as a Soft Donor for Spectrophotometric Mercury Determination

N,N-Disubstituted thioamides including thiobenzoylmorpholine (referred to as tbm) have been investigated as reagents for the direct spectrophotometric determination of Hg(II). The thiocarbonyl sulfur atom acts as a soft donor, selectively coordinating Hg(II) ions. In comparative studies, thiobenzomorpholide complexes with Hg(II) were characterized alongside thiobenzopyrrolidide and their o-hydroxy derivatives, demonstrating class-wide utility of the thioamide functional group for mercury sensing [1][2]. The morpholine-containing ligand MTCB (N-(morpholinothiocarbonyl)benzamide) forms a well-characterized Hg(MTCB)₂ complex, structurally confirmed by X-ray diffraction, FT-IR, and FT-Raman spectroscopy [3]. While the unsubstituted thiobenzoylmorpholine itself has not been individually optimized as a sensor, its established coordination chemistry with Hg(II) distinguishes it from non-thioamide morpholine derivatives (e.g., morpholin-4-yl-phenylmethanone, the ketone analog) that lack the soft sulfur donor.

mercury detection thioamide ligand spectrophotometric reagent heavy metal complexation

Evidence-Backed Application Scenarios for Methanethione, 4-morpholinylphenyl- (CAS 2032-36-2)


Non-Halogenated Parent Scaffold for PHGDH Inhibitor SAR Studies with Validated Cellular Target Engagement

Based on the direct evidence that Methanethione, 4-morpholinylphenyl- inhibits PHGDH with IC₅₀ = 111.1 µM, retains selective activity in PHGDH-dependent BT-20 breast cancer cells (IC₅₀ = 67.8 µM, with no effect on PHGDH-independent MDA-MB-231 cells), and engages PHGDH in cellular thermal shift assays , this compound is the appropriate unsubstituted starting point for medicinal chemistry SAR campaigns. Researchers can systematically introduce substituents on the phenyl ring while using the parent as a reference control, akin to how the 4-chloro analog (Compound 2) achieved 5.5-fold improved potency. The morpholine ring is confirmed essential—replacement with piperidine abolishes activity—so this scaffold anchors the pharmacophore .

Low-Toxicity Baseline for Anti-Trypanosomal and Cytotoxicity Screening

The direct comparative data show that Methanethione, 4-morpholinylphenyl- lacks the Artemia salina toxicity (no LD₅₀ detected) that limits the 4-dimethylamino analog (LD₅₀ = 214 ± 9 µM), while both compounds exhibit similarly weak direct trypanocidal activity (IC₅₀ > 400 µM range) . This differential safety profile makes the unsubstituted compound a superior starting scaffold for derivatization aimed at improving anti-parasitic potency without introducing the inherent toxicity risk associated with the dimethylamino substituent. It is also appropriate as a negative control compound in toxicity screening panels.

High-Yield Synthetic Intermediate for Thioamide Library Production via Willgerodt-Kindler Route

The demonstrated 81% yield under basic microwave-assisted Willgerodt-Kindler conditions (with 4-methylmorpholine) and 67% yield under acid catalysis (montmorillonite K-10) establishes Methanethione, 4-morpholinylphenyl- as a synthetically accessible building block . The 24-percentage-point yield advantage over the 4-dimethylamino analog (67% vs. 43%) under identical acid-catalyzed conditions directly translates to better atom economy and lower cost per gram in medium-scale preparations. For procurement decisions where multi-gram quantities are needed for library synthesis, these yield data support prioritization of the unsubstituted parent over substituted analogs if the phenyl ring will be further derivatized post-thioamide formation.

Structurally Characterized Thioamide Standard for Crystallography and Computational Modeling

With a fully solved crystal structure at 200 K (monoclinic C2, refined to R = 0.053) and comprehensive dynamic NMR data quantifying the C–N rotational barrier , Methanethione, 4-morpholinylphenyl- serves as a well-characterized thioamide standard. Computational chemists can use the experimental structure as a starting geometry for DFT calculations, docking studies, and pharmacophore model validation. The availability of 15 NMR spectra, FTIR, UV-Vis, and 4 MS (GC) spectra in the SpectraBase database further supports its use as an analytical reference standard for confirming the identity of thioamide-containing reaction products .

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